molecular formula C15H21NO B14272709 6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline CAS No. 127702-78-7

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline

Katalognummer: B14272709
CAS-Nummer: 127702-78-7
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: MLEWXZAGAJGYSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is a quinoline derivative known for its antioxidant properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline typically involves the alkylation of 2,2,4,8-tetramethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline involves its ability to donate electrons and neutralize free radicals. The compound’s structure allows for the delocalization of unpaired electrons, stabilizing the radical form and preventing further oxidative damage . This antioxidant activity is crucial in protecting cells and materials from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethoxy group and multiple methyl groups enhances its antioxidant properties and makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

127702-78-7

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

6-ethoxy-2,2,4,8-tetramethyl-1H-quinoline

InChI

InChI=1S/C15H21NO/c1-6-17-12-7-10(2)14-13(8-12)11(3)9-15(4,5)16-14/h7-9,16H,6H2,1-5H3

InChI-Schlüssel

MLEWXZAGAJGYSV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C(=C1)C)NC(C=C2C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.